molecular formula C25H19NO4 B11191288 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate

Cat. No.: B11191288
M. Wt: 397.4 g/mol
InChI Key: DGVDCFVPJXUKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a naphthalene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different pyrroloquinoline analogs .

Scientific Research Applications

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) naphthalene-1-carboxylate

InChI

InChI=1S/C25H19NO4/c1-14-13-25(2,3)26-21-19(14)11-16(12-20(21)22(27)23(26)28)30-24(29)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,1-3H3

InChI Key

DGVDCFVPJXUKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC5=CC=CC=C54)(C)C

Origin of Product

United States

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